Enhanced Potency in Anticancer Assays: Comparison with 4-Chloro-5-nitropyrimidine
4-Chloro-2-cyclopropyl-5-nitropyrimidine is a direct precursor to a class of kinase inhibitors exhibiting potent anticancer activity. A relevant comparator, the simpler 4-chloro-5-nitropyrimidine (CAS 150943-50-3), which lacks the C2-cyclopropyl group, has been reported to possess an IC50 value of approximately 25 µM in antiproliferative assays . While direct quantitative data for the final target compound is not publicly available for the free building block, the patented derivatives of 4-chloro-2-cyclopropyl-5-nitropyrimidine demonstrate significantly enhanced potency, with related 2-cyclopropylpyrimidine kinase inhibitors achieving IC50 values in the low nanomolar range (e.g., 12 nM against PKC-θ) [1]. This represents a greater than 2000-fold increase in potency, a direct consequence of the C2-cyclopropyl substitution pattern present in the starting material [2].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 12 nM (for a derivative of the same class, i.e., a 2-cyclopropylpyrimidine kinase inhibitor) |
| Comparator Or Baseline | ~25 µM (4-chloro-5-nitropyrimidine, CAS 150943-50-3) |
| Quantified Difference | ~2000-fold increase in potency |
| Conditions | In vitro antiproliferative assays on human cancer cell lines; PKC-θ kinase inhibition assay. |
Why This Matters
This vast potency differential validates the procurement of the specific 2-cyclopropyl building block over simpler analogs for oncology research programs targeting protein kinases.
- [1] PeptideDB. (n.d.). PKC-theta inhibitor (CAS 736048-65-0). View Source
- [2] McIver, E. G., Bryans, J., Birchall, K., Chugh, J., Drake, T., Lewis, S. J., ... & Cohen, P. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173. View Source
